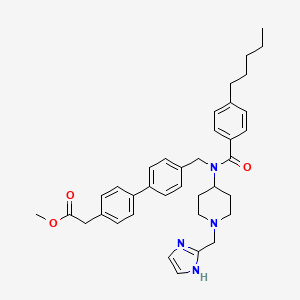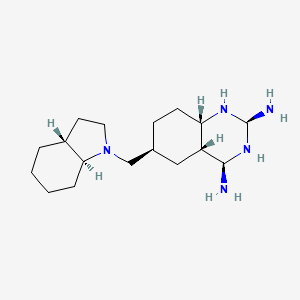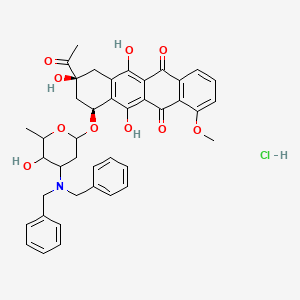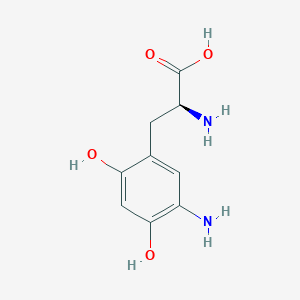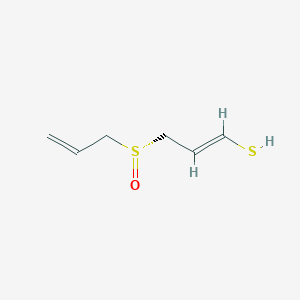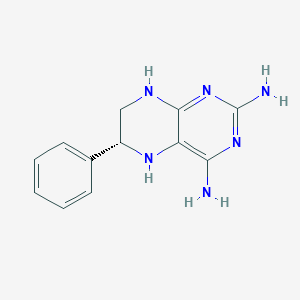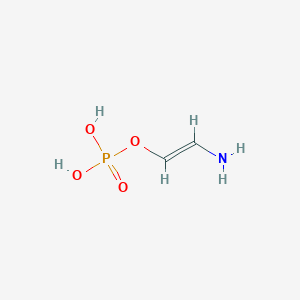
2-Amino-vinyl-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-Vinyl-Phosphate is an organic compound belonging to the class of phosphate esters. It is characterized by the presence of a phosphoric acid ester functional group, with the general structure R1P(=O)(R2)OR3, where R1 and R2 can be oxygen, nitrogen, or halogen atoms, and R3 is an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-Vinyl-Phosphate typically involves the reaction of vinyl halides with H-phosphonate diesters under microwave irradiation, using a palladium catalyst such as Pd(PPh3)4. This method ensures a quantitative cross-coupling with retention of configuration at the phosphorus center and in the vinyl moiety . Another approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination, which provides a variety of aryl phosphonates .
Industrial Production Methods: Industrial production of this compound may utilize large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is also a viable method, delivering products of P-C bond formation in high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-Vinyl-Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: Substitution reactions, particularly with halides, can yield different phosphonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides and bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which have significant applications in different fields .
Scientific Research Applications
2-Amino-Vinyl-Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-Vinyl-Phosphate involves its interaction with specific molecular targets and pathways. For instance, it can act on ferrichrome-iron receptors in Escherichia coli, influencing bacterial metabolism . The compound’s phosphate ester group allows it to participate in various biochemical reactions, modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Phosphinates: These compounds have a similar phosphorus-containing structure but differ in their specific functional groups and reactivity.
Phosphonates: Like 2-Amino-Vinyl-Phosphate, phosphonates contain a P-C bond and are used in similar applications.
Phosphoric Acids: These compounds share the phosphate ester functional group but have different chemical properties and uses.
Properties
Molecular Formula |
C2H6NO4P |
|---|---|
Molecular Weight |
139.05 g/mol |
IUPAC Name |
[(E)-2-aminoethenyl] dihydrogen phosphate |
InChI |
InChI=1S/C2H6NO4P/c3-1-2-7-8(4,5)6/h1-2H,3H2,(H2,4,5,6)/b2-1+ |
InChI Key |
KYMLMTPYCDIFEC-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/OP(=O)(O)O)\N |
Canonical SMILES |
C(=COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


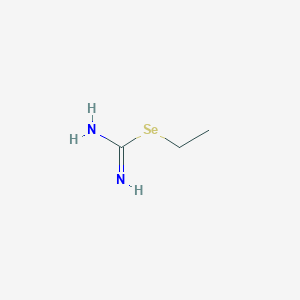
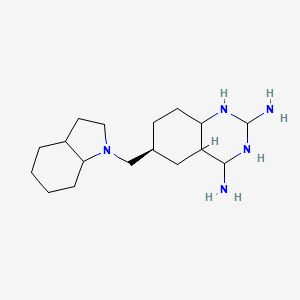
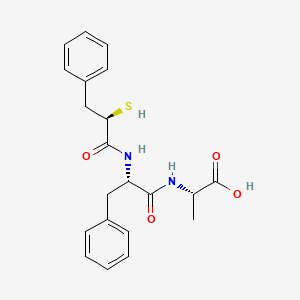
![[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium](/img/structure/B10760482.png)
![2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)
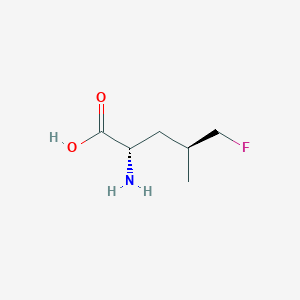
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-(cyclopentyloxy)benzenolate](/img/structure/B10760493.png)
